2-cyano-N-(prop-2-yn-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

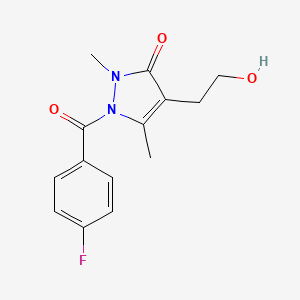

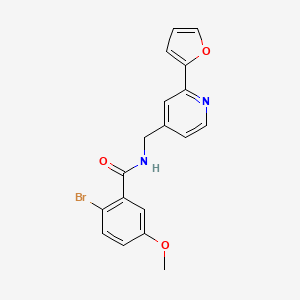

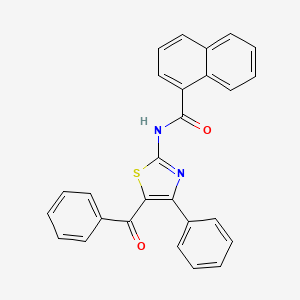

“2-cyano-N-(prop-2-yn-1-yl)acetamide” is a chemical compound with the molecular formula C6H6N2O and a molecular weight of 122.12 . It is used in biochemical research .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: C#CCNC(=O)CC#N .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted melting point of 105.83°C, a predicted boiling point of 348.8°C at 760 mmHg, a predicted density of 1.1 g/cm3, and a predicted refractive index of n20D 1.48 .Wissenschaftliche Forschungsanwendungen

Chemical Structure and Properties

2-cyano-N-(prop-2-yn-1-yl)acetamide is a chemical compound with unique properties that make it a subject of interest in various scientific research applications. For instance, it has been studied for its ability to form specific molecular structures. Helliwell et al. (2011) described the reaction of a similar compound, 2-(4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propanedial with hydroxylamine, leading to a compound where the ring N atom is essentially planar, indicating conjugation with the 2-cyanoacrylamide unit. This property suggests potential for creating complex molecular architectures (Helliwell, M., Baradarani, M. M., Alyari, M., Afghan, A., & Joule, J., 2011).

Synthesis of Novel Compounds

The synthesis of novel compounds using this compound is a key area of research. Albratty et al. (2017) explored the synthesis of various heterocyclic compounds using derivatives of this compound, demonstrating its versatility as a precursor for the creation of potentially bioactive compounds (Albratty, M., El-Sharkawy, K., & Alam, S., 2017).

Heterocyclic Synthesis

Gouda et al. (2015) provided a comprehensive review of the preparation and chemical reactivity of 2-cyano-N-(2-hydroxyethyl)acetamide, a compound closely related to this compound. This compound serves as an important intermediate for the synthesis of a variety of heterocyclic systems, highlighting the compound's utility in the synthesis of complex organic molecules (Gouda, M., Sabah, M., Aljuhani, W. K., El-Gahani, A. S., El-Enazi, S. A. E., Al Enizi, S. A., & Al-Balawi, M. M., 2015).

Antimicrobial Properties

In the field of medicinal chemistry, this compound derivatives have been investigated for their antimicrobial properties. Darwish et al. (2014) utilized a derivative of this compound for the synthesis of heterocycles with sulfamoyl moiety, which showed promising antimicrobial activity (Darwish, E., Atia, K. A., & Farag, A., 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-cyano-N-prop-2-ynylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-2-5-8-6(9)3-4-7/h1H,3,5H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMHFSKISKQAEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-1-[2-(N-ethyl-3-methylanilino)-2-oxoethyl]-5-methyl-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2681854.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2681856.png)

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2681858.png)

![4-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide](/img/structure/B2681864.png)

![(1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/no-structure.png)

![3-(4-methylbenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2681868.png)